molecular formula C21H25N3O6S B11167853 1-(furan-2-ylcarbonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11167853
M. Wt: 447.5 g/mol
InChI Key: CURIWBFHKPQGTE-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a morpholine sulfonyl group, and a piperidine carboxamide moiety

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and morpholine sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include those with furan rings, morpholine sulfonyl groups, or piperidine carboxamide moieties. Examples include:

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25N3O6S/c25-20(16-7-9-23(10-8-16)21(26)19-2-1-13-30-19)22-17-3-5-18(6-4-17)31(27,28)24-11-14-29-15-12-24/h1-6,13,16H,7-12,14-15H2,(H,22,25)

InChI Key

CURIWBFHKPQGTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=CO4

Origin of Product

United States

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